

N-Succinyl-L-tyrosine: A Key Impurity in Clavulanic Acid Production

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Succinyl-L-tyrosine**

Cat. No.: **B023407**

[Get Quote](#)

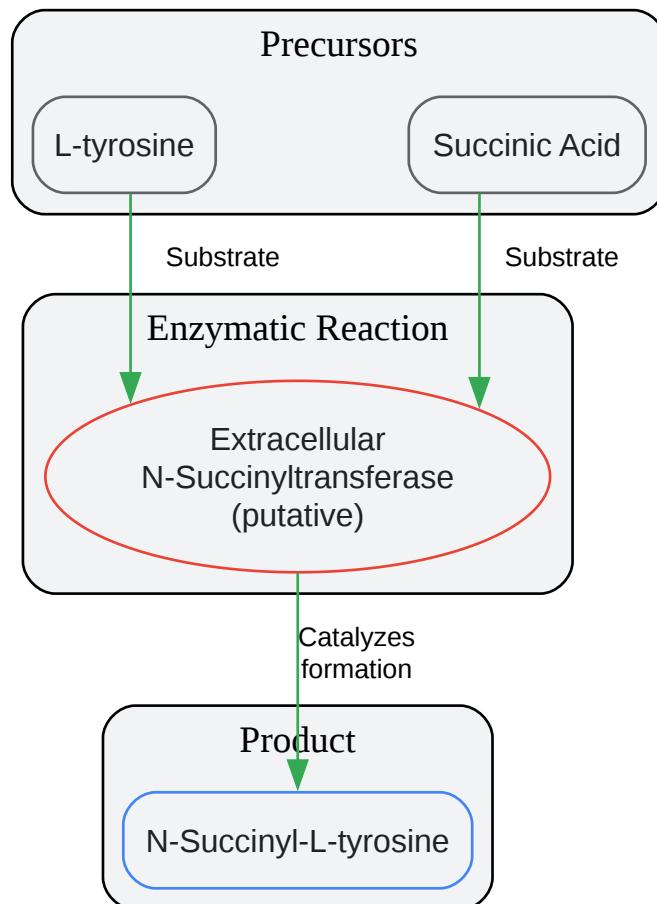
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Clavulanic acid, a potent β -lactamase inhibitor produced by the fermentation of *Streptomyces clavuligerus*, is a critical component in combination antibiotic therapies. The purity of clavulanic acid is paramount to its safety and efficacy. One of the significant process-related impurities encountered during its manufacture is **N-Succinyl-L-tyrosine**. This technical guide provides a comprehensive overview of **N-Succinyl-L-tyrosine** as a clavulanic acid impurity, detailing its formation, analytical detection, and quantification.

N-Succinyl-L-tyrosine, also known as Clavulanate Potassium EP Impurity G, is a by-product formed during the fermentation process.^{[1][2]} Its presence can persist through standard purification procedures, with levels occasionally reaching up to 2% in the final product, posing a challenge to achieving the high purity standards required for pharmaceutical use.^{[3][4]}

Quantitative Analysis of N-Succinyl-L-tyrosine Impurity


The concentration of **N-Succinyl-L-tyrosine** can fluctuate based on the fermentation conditions and downstream processing. The following table summarizes quantitative data on the levels of this impurity found in clavulanic acid samples.

Parameter	Concentration	Reference
Maximum observed level after standard purification	Up to 2%	[3][4]

Biosynthesis of N-Succinyl-L-tyrosine

The formation of **N-Succinyl-L-tyrosine** is an enzymatic process that occurs during the fermentation of *S. clavuligerus*. The primary precursors for its biosynthesis are L-tyrosine and succinic acid, both of which are intermediates in the bacterium's metabolic pathways. The reaction is catalyzed by an extracellular enzyme.

The proposed biosynthetic pathway involves the activation of the carboxyl group of succinic acid, which is then followed by a nucleophilic attack from the amino group of L-tyrosine to form an amide bond.

[Click to download full resolution via product page](#)

Biosynthetic pathway of **N-Succinyl-L-tyrosine**.

Experimental Protocols: Analytical Detection and Quantification

The primary analytical technique for the identification and quantification of **N-Succinyl-L-tyrosine** in clavulanic acid is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.

HPLC Method for Quantification

This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of clavulanic acid and its impurities, including **N-Succinyl-L-tyrosine**.

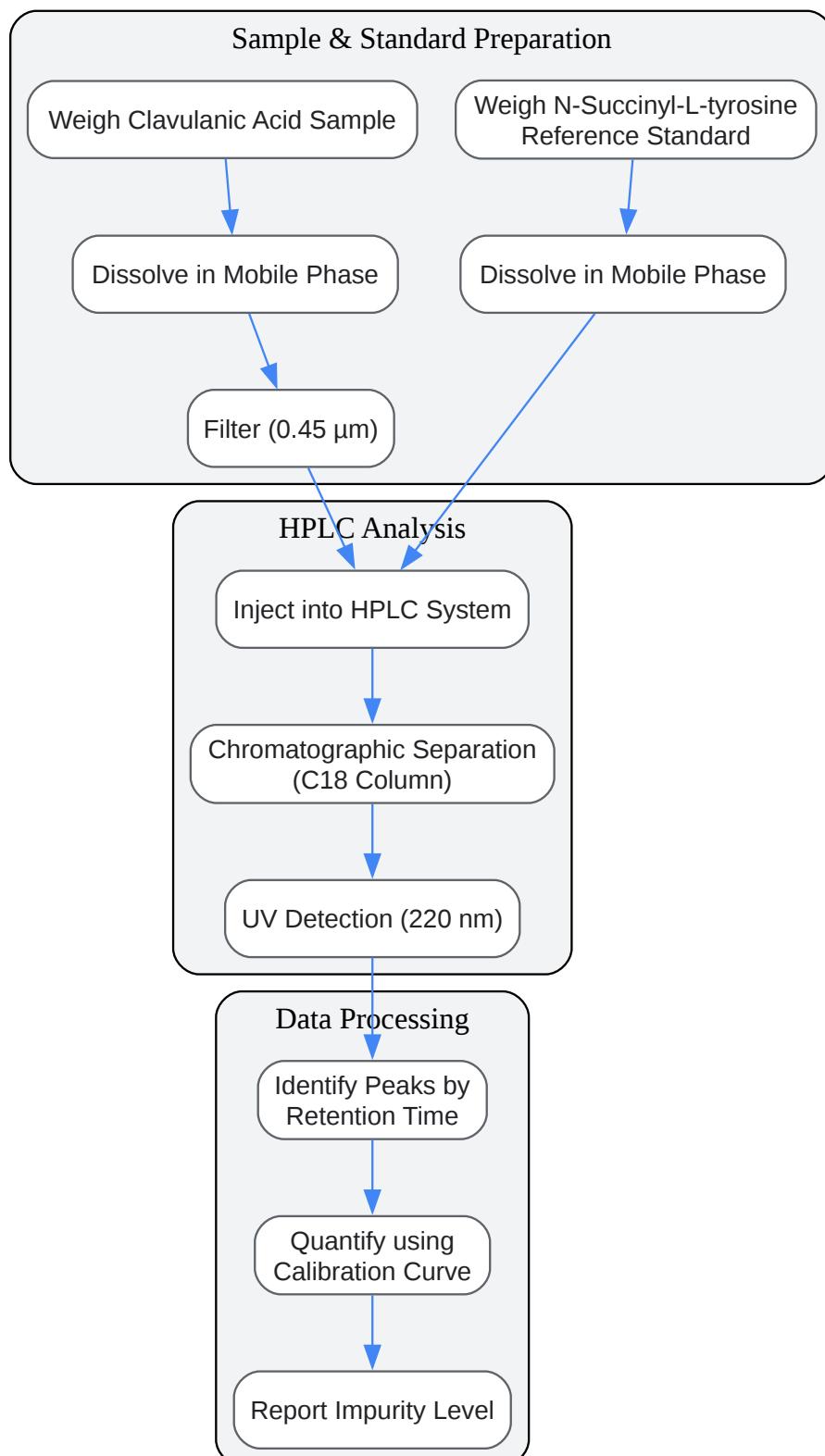
1. Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- Analytical column: C18, 5 µm particle size, 250 mm x 4.6 mm

2. Reagents and Materials:

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Disodium hydrogen phosphate
- Orthophosphoric acid
- Water (HPLC grade)
- Reference standards for clavulanic acid and **N-Succinyl-L-tyrosine**

3. Chromatographic Conditions:


- Mobile Phase: A mixture of methanol and an aqueous solution of disodium hydrogen phosphate (e.g., 20:80 v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[5][6]
- Flow Rate: 1.0 mL/min[5]
- Column Temperature: 30°C[5]
- Detection Wavelength: 220 nm[5]
- Injection Volume: 20 µL[5]
- Run Time: Approximately 15 minutes[5]

4. Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the reference standards of clavulanic acid and **N-Succinyl-L-tyrosine** in the mobile phase to prepare a stock solution of known concentration. Further dilutions are made to create a calibration curve.
- Sample Solution: Accurately weigh the clavulanic acid sample, dissolve it in the mobile phase, and dilute to a suitable concentration within the linear range of the calibration curve. Filter the solution through a 0.45 µm filter before injection.

5. Data Analysis:

- Identify the peaks of clavulanic acid and **N-Succinyl-L-tyrosine** based on their retention times compared to the reference standards.
- Quantify the amount of **N-Succinyl-L-tyrosine** in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

[Click to download full resolution via product page](#)

Analytical workflow for **N-Succinyl-L-tyrosine** impurity analysis.

Conclusion

The control of **N-Succinyl-L-tyrosine** is a critical aspect of clavulanic acid manufacturing. Understanding its formation during fermentation and employing robust analytical methods for its detection and quantification are essential for ensuring the quality and safety of the final pharmaceutical product. The information and protocols provided in this guide serve as a valuable resource for professionals involved in the research, development, and quality control of clavulanic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biosynth.com [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Removal of the fermentation by-product succinyl L-tyrosine from the beta-lactamase inhibitor clavulanic acid using a molecularly imprinted polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and Clavulanic Acid Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jcpr.humanjournals.com [jcpr.humanjournals.com]
- To cite this document: BenchChem. [N-Succinyl-L-tyrosine: A Key Impurity in Clavulanic Acid Production]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b023407#n-succinyl-l-tyrosine-as-a-clavulanic-acid-impurity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com